molecular formula C19H17ClN2O3 B2869851 N-(5-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-56-2

N-(5-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2869851
CAS No.: 941898-56-2
M. Wt: 356.81
InChI Key: UVTSJUJMTKKIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 1-ethyl group at the N1 position, a 4-hydroxy-2-oxo-1,2-dihydroquinoline core, and a 5-chloro-2-methylphenyl substituent on the carboxamide moiety. The chloro and methyl groups on the phenyl ring likely influence steric and electronic interactions with biological targets, such as nicotinic acetylcholine receptors, which are implicated in analgesic pathways .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22-15-7-5-4-6-13(15)17(23)16(19(22)25)18(24)21-14-10-12(20)9-8-11(14)2/h4-10,23H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTSJUJMTKKIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

Key structural variations among analogs include substitutions on the phenyl ring (halogens, methoxy, methyl), alkyl chain length at N1 (ethyl vs. hexyl), and additional functional groups (e.g., pyridylmethyl, dimethoxy). Below is a comparative analysis:

Compound Name Substituents (R Group) Molecular Formula Key Pharmacological Findings References
N-(5-Chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 5-Cl, 2-MePh C₁₉H₁₈ClN₂O₃ Limited direct data; inferred high potential for nicotinic receptor interaction based on structural analogs .
N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 5-Cl, 2-OMePh C₁₉H₁₇ClN₂O₄ Higher polarity due to methoxy group; no direct activity reported but used in multi-target syntheses .
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 6,7-diOMe, 3-PyCH₂ C₁₉H₁₉N₃O₅ 75.3% reduction in acetic acid-induced writhings (20 mg/kg); LD₅₀ > 9500 mg/kg .
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-ClPh C₁₈H₁₅ClN₂O₃ No activity data; structural similarity suggests potential analgesic activity .
N-(5-Chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 5-Cl, 2-OMePh, 1-hexyl C₂₃H₂₅ClN₂O₄ Increased lipophilicity due to hexyl chain; may enhance CNS penetration but reduce solubility .
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide 5-Cl, 1-Me, Ph C₁₇H₁₃ClN₂O₃ Patent claims analgesic use; methyl at N1 may alter metabolic stability .

Structure-Activity Relationships (SAR)

  • Phenyl Substituents :
    • Halogens (Cl) : Enhance binding to hydrophobic pockets in receptors (e.g., 5-Cl in the lead compound vs. 3-Cl in ) .
    • Methoxy vs. Methyl : Methoxy increases polarity but may reduce blood-brain barrier penetration compared to methyl .
  • N1 Alkyl Chains :
    • Ethyl (C2) balances solubility and bioavailability; hexyl (C6) improves membrane permeability but risks toxicity .
  • Pyridylmethyl Groups :
    • N-(3-Pyridylmethyl) : Enhances nicotinic receptor agonism, contributing to analgesic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.